

An In-depth Technical Guide to MC1568: Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: MC1568

Cat. No.: B1139465

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MC1568 is a synthetic small molecule that has garnered significant interest within the scientific community for its role as a selective inhibitor of class IIa histone deacetylases (HDACs). This document provides a comprehensive overview of its chemical and physical properties, molecular structure, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

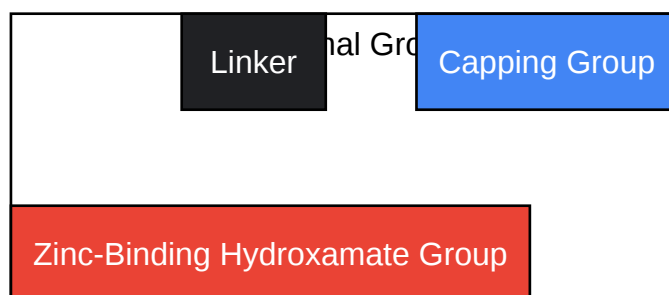
Chemical and Physical Properties

MC1568 is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	References
Chemical Name	(2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide	[2][3][4]
CAS Number	852475-26-4	[1][2]
Molecular Formula	C ₁₇ H ₁₅ FN ₂ O ₃	[1][2]
Molecular Weight	314.31 g/mol	[1][2]
Purity	≥96% (HPLC)	[3]
Solubility	Soluble in DMSO (to 100 mM), DMF (0.5 mg/ml); Insoluble in water and ethanol.	[1][2]
Storage	Store solid at +4°C or -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month.	[5][6]
SMILES	<chem>CN1C=C(/C=C/C(C2=CC(F)=CC=C2)=O)C=C1/C=C/C(NO)=O</chem>	[3][4]
InChI Key	QQDIFLSJMFDTQC-FIFLTTCUSA-N	[2][6]

Molecular Structure and Reassignment

The molecular structure of **MC1568** features a hydroxamate group, which is crucial for its HDAC inhibitory activity, linked to a disubstituted pyrrole ring. Initially, the structure was reported as a 2,4-disubstituted pyrrole. However, subsequent research involving an improved synthesis and detailed NMR analysis led to a structural reassignment, confirming that the active isomer is, in fact, a 2,5-disubstituted pyrrole.[7][8][9] This highlights the importance of rigorous structural verification in drug development.



Reassigned Structure of MC1568

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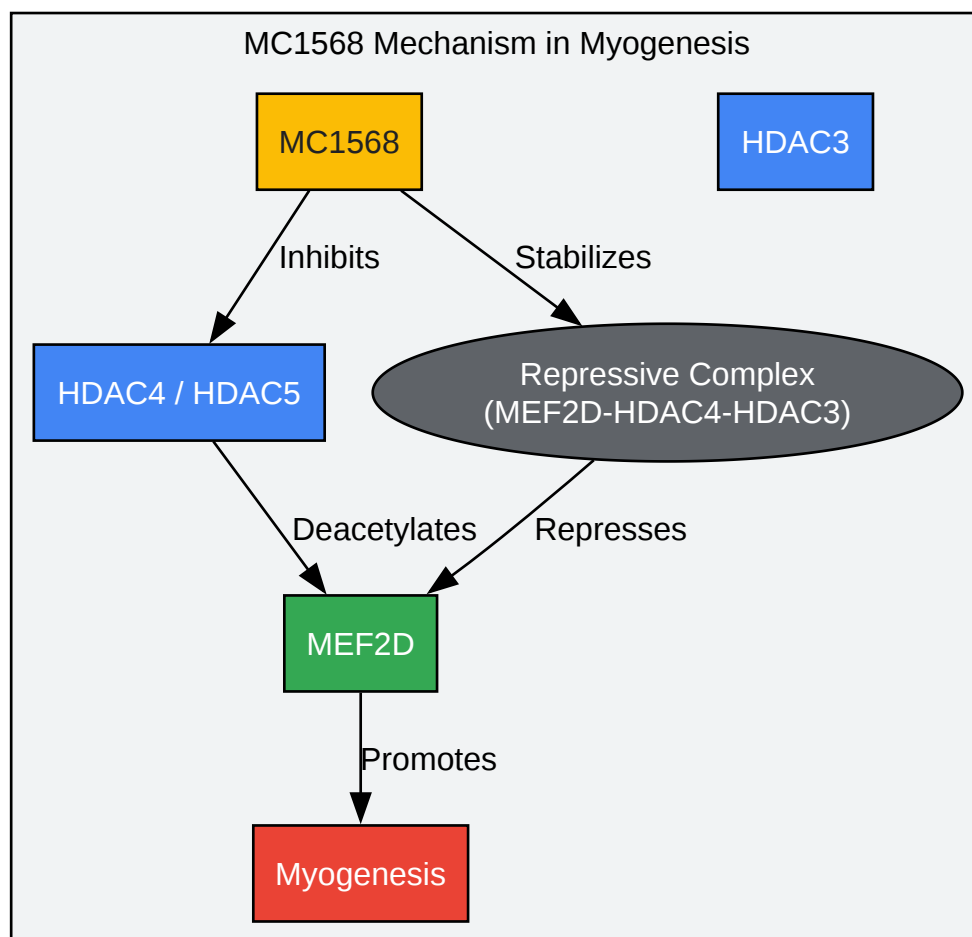
Caption: Reassigned chemical structure of **MC1568**.

Mechanism of Action and Biological Activity

MC1568 is recognized as a selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][10] It displays over 170-fold selectivity for class IIa HDACs compared to class I HDACs (HDAC1, 2, 3).[2] Its inhibitory activity is tissue-selective; for instance, in skeletal muscle and the heart, it inhibits HDAC4 and HDAC5 without affecting HDAC3 activity.[5]

However, it is important to note that some studies have reported conflicting findings. One study found that commercially available **MC1568** failed to inhibit the catalytic activity of recombinant class IIa HDACs in vitro, suggesting its biological effects might stem from off-target activities.[11]

The primary mechanism through which **MC1568** exerts its effects is by modulating the activity of transcription factors, particularly the Myocyte Enhancer Factor-2 (MEF2) family. In the context of myogenesis (muscle cell formation), **MC1568** arrests this process by stabilizing the repressive MEF2D-HDAC4-HDAC3 complex, decreasing MEF2D expression, and paradoxically inhibiting its acetylation.[5][12][13]



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Caption: **MC1568**'s inhibitory action on myogenesis.

Beyond myogenesis, **MC1568** has been shown to:

- Interfere with nuclear receptor signaling: It attenuates PPAR γ -induced adipogenesis (fat cell formation) and blocks RAR-mediated endodermal differentiation.[1][12]
- Suppress IL-8 Expression: In human melanoma cells, **MC1568** inhibits the expression of the pro-inflammatory cytokine IL-8 by suppressing c-Jun binding to the IL-8 promoter.[12]
- Ameliorate Podocyte Injury: In models of kidney disease, **MC1568** has been shown to protect podocytes (specialized cells in the kidney) by inhibiting Adriamycin-induced β -catenin activation.[14][15]

Quantitative Data

The inhibitory potency of **MC1568** has been quantified in various assays.

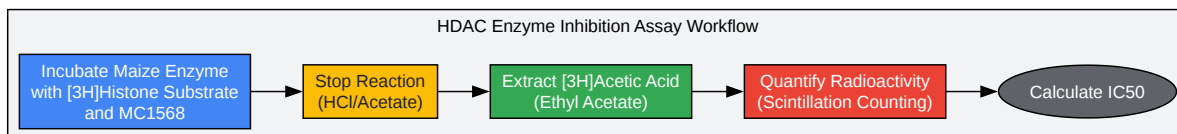
Target	IC ₅₀ Value	Notes	References
Maize Class II HDAC	22 µM	-	[1] [5]
Maize HD1-A	100 nM	34-fold more selective for HD1-A than HD1-B.	[1]
Human Class I HDACs	>170-fold less potent	Exhibits high selectivity for Class IIa over Class I.	[2] [16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving **MC1568**.

1. In Vitro HDAC Enzyme Inhibition Assay (Maize)

- Objective: To determine the IC₅₀ value of **MC1568** against maize HDAC enzymes.
- Methodology:
 - A sample of maize enzyme is incubated at 30°C for 30 minutes with [³H]acetate-prelabeled chicken reticulocyte histones as a substrate.
 - **MC1568** is added at varying concentrations.
 - The reaction is stopped by the addition of HCl/acetate.
 - Ethyl acetate is used to extract the liberated tritiated acetic acid.
 - The amount of radioactivity is quantified by scintillation counting to determine the extent of enzyme inhibition.[\[1\]](#)



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Caption: Workflow for an in vitro HDAC inhibition assay.

2. In Vivo Adriamycin (ADR)-Induced Nephropathy Model

- Objective: To evaluate the therapeutic potential of **MC1568** in a mouse model of kidney disease.
- Methodology:
 - Eight-week-old male C57BL/6N mice are injected with Adriamycin (ADR) (20 mg/kg) via the tail vein to induce podocyte injury and nephrotic syndrome.
 - One week after ADR injection, daily intraperitoneal injections of **MC1568** (20 mg/kg) are initiated and continued for three weeks.
 - At the end of the four-week period (1 week ADR + 3 weeks **MC1568**), mice are sacrificed.
 - Kidney tissue and urine are collected for analysis, including histology (PAS staining), immunohistochemistry (for β -catenin, HDACs), and measurement of urinary albumin-to-creatinine ratio to assess proteinuria.^[14]

3. Cell Culture-Based Myogenesis Assay

- Objective: To assess the effect of **MC1568** on muscle cell differentiation.
- Methodology:
 - C2C12 myoblasts are cultured in growth medium.

- To induce differentiation, the growth medium is replaced with a differentiation medium (DM).
- **MC1568** (typically 1-10 μ M) is added to the DM.
- Cells are incubated for several days to allow for the formation of myotubes.
- The extent of myogenesis is assessed by Western blot analysis for muscle-specific proteins like myogenin and α -myosin heavy chain (α MHC).[13][17]
- Immunoprecipitation assays can be performed to analyze the composition of MEF2D-containing protein complexes.[13]

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